2-(5-(Chlorosulfonyl)thiophen-2-yl)acetic acid

Description

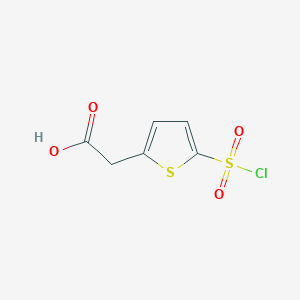

2-(5-(Chlorosulfonyl)thiophen-2-yl)acetic acid is a thiophene-based derivative characterized by a chlorosulfonyl (-SO₂Cl) group at the 5-position of the thiophene ring and an acetic acid moiety at the 2-position. The chlorosulfonyl group is a strong electron-withdrawing substituent, enhancing the compound's reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in synthesizing sulfonamides, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name |

2-(5-chlorosulfonylthiophen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO4S2/c7-13(10,11)6-2-1-4(12-6)3-5(8)9/h1-2H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGUIKBJTALDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869709-90-0 | |

| Record name | 2-[5-(chlorosulfonyl)thiophen-2-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Chlorosulfonyl)thiophen-2-yl)acetic acid typically involves the chlorosulfonation of thiophene derivatives. One common method includes the reaction of thiophene-2-acetic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Chlorosulfonyl)thiophen-2-yl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.

Reduction Reactions: The compound can be reduced to form thiophene derivatives with different functional groups.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like amines or alcohols in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate.

Major Products

Substitution: Thiophene derivatives with amine or ester groups.

Reduction: Thiophene derivatives with reduced functional groups.

Oxidation: Sulfonic acids or other oxidized thiophene derivatives.

Scientific Research Applications

Major Synthetic Routes

- Chlorosulfonation : The primary method involves the reaction of thiophene derivatives with chlorosulfonic acid under controlled conditions to produce 2-(5-(Chlorosulfonyl)thiophen-2-yl)acetic acid.

- Subsequent Transformations : This compound can serve as an intermediate for synthesizing various thiophene derivatives with amine or ester groups, and can also undergo reduction or oxidation to yield other functionalized products.

Scientific Research Applications

The applications of this compound are extensive:

Chemistry

- Intermediate in Organic Synthesis : This compound is utilized as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Biology

- Biological Activity : Investigated for potential interactions with biomolecules, it has shown promise in various biological assays. Notably, its derivatives have been assessed for antimicrobial activity against Gram-positive bacteria and anti-inflammatory properties .

Medicine

- Therapeutic Potential : The compound is being explored for its anti-inflammatory and antimicrobial effects, making it a candidate for developing new therapeutic agents targeting chronic inflammatory diseases and infections .

Industrial Applications

- Advanced Materials : Its unique chemical properties allow it to be used in the production of advanced materials and as a precursor for various chemical products in industrial settings .

Case Studies

Several studies highlight the effectiveness and potential of this compound:

Mechanism of Action

The mechanism of action of 2-(5-(Chlorosulfonyl)thiophen-2-yl)acetic acid involves its interaction with molecular targets through its chlorosulfonyl group. This functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Parent Compound: 2-Thienylacetic Acid

- Molecular Formula : C₆H₆O₂S

- Molecular Weight : 142.18 g/mol

- Substituents: None (base structure).

- Key Properties : Melting point 63–67°C; soluble in hot water and oxygenated solvents.

- Applications : Precursor for pharmaceuticals like cefalotin and ketotifen .

- Differentiation : The absence of a chlorosulfonyl group limits its reactivity compared to the target compound.

2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic Acid

- Molecular Formula : C₈H₇ClO₃S

- Molecular Weight : 218.66 g/mol

- Substituents : 5-(Chloroacetyl) (-COCH₂Cl).

- Key Properties : Melting point 101°C; used in organic synthesis.

- Applications : Intermediate for anticonvulsant and anticancer agents .

- Differentiation : The chloroacetyl group is less electrophilic than chlorosulfonyl, reducing its utility in sulfonamide formation.

[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic Acid

- Molecular Formula : C₁₃H₈Cl₂O₃S

- Molecular Weight : 315.16 g/mol

- Substituents : 5-(2,4-Dichlorobenzoyl).

- Key Properties : Bulkier aromatic substituent enhances lipophilicity.

- Differentiation : The benzoyl group introduces steric hindrance, limiting its reactivity compared to the chlorosulfonyl group.

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- Molecular Formula : C₁₁H₈N₂OS₂

- Molecular Weight : 248.32 g/mol

- Substituents: 3-Cyano on one thiophene; acetamide linkage.

- Key Properties : Demonstrated antioxidant and antimicrobial activity .

- Differentiation : The amide functionality shifts its reactivity toward hydrogen bonding and biological interactions rather than electrophilic substitution.

Comparative Data Table

*Calculated based on molecular formula.

Biological Activity

2-(5-(Chlorosulfonyl)thiophen-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorosulfonyl group attached to a thiophene ring, which is further linked to an acetic acid moiety. This unique structure allows for diverse interactions with biological targets.

Inhibition of mPGES-1

Recent studies have identified this compound as a promising candidate for the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. The compound demonstrated selective inhibitory activity in the low micromolar range, with IC50 values indicating significant potency against cancer cell lines such as A549. Specifically, it induced cell cycle arrest in the G0/G1 phase after 24 hours, leading to increased apoptosis at longer exposure times (48 and 72 hours) .

| Compound | Target | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|---|

| 2c | mPGES-1 | Low Micromolar | G0/G1 arrest; apoptosis |

The biological activity of this compound is primarily attributed to its ability to bind and inhibit specific enzymes involved in key signaling pathways. The chlorosulfonyl group enhances its reactivity, allowing it to interact with nucleophilic sites on target proteins. This interaction alters cellular signaling pathways, affecting processes such as apoptosis and inflammation.

Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound revealed that it effectively inhibited the proliferation of A549 lung cancer cells. The mechanism was linked to the induction of apoptosis, as evidenced by increased subG0/G1 fractions in flow cytometry analyses after treatment .

Study 2: Anti-inflammatory Potential

In another study focusing on inflammatory responses, the compound was shown to reduce the production of pro-inflammatory cytokines in vitro. This suggests that it may serve as a therapeutic agent for conditions characterized by excessive inflammation, such as rheumatoid arthritis or certain cancers .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, making it a viable candidate for further development as a therapeutic agent. Further studies are needed to fully elucidate its metabolic pathways and potential toxicity profiles.

Comparative Analysis

When compared to similar compounds, such as other thiophene derivatives, this compound exhibited superior inhibitory activity against mPGES-1. This highlights its potential as a lead compound for drug development targeting inflammatory diseases and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.